4-Chloro-2-phenylpyrimidine-5-carboxylic acid
Overview
Description
4-Chloro-2-phenylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
4-Chloro-2-phenylpyrimidine-5-carboxylic acid and its derivatives have been studied for their potential antimicrobial properties. Research by El-kerdawy et al. (1990) demonstrated that certain derivatives of this compound showed in vitro antimicrobial activity against pathogenic microorganisms, indicating its potential as a basis for developing antimicrobial agents (El-kerdawy et al., 1990).
Liquid Crystal Characteristics
Mikhaleva et al. (1986) explored the synthesis of 5-arylpyrimidine-2-carboxylic acids and studied the liquid-crystal characteristics of their aryl esters. They discovered that certain derivatives exhibit nematic liquid crystal properties, useful in display technologies (Mikhaleva et al., 1986).
Pharmacological Properties
Research by Malinka et al. (1989) synthesized derivatives of 4-phenylamino-2-methylpyrimidine-5-carboxylic acid and found some compounds showing analgesic, anti-inflammatory, and immunosuppressive activities. This suggests the potential of this compound derivatives in pharmaceutical applications (Malinka et al., 1989).
Luminescent Properties
Jia et al. (2014) conducted a study on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks. Their research indicated that these compounds exhibit red or green emission, making them potentially useful in luminescent materials and lighting technologies (Jia et al., 2014).
Cytotoxic Activity
Stolarczyk et al. (2018) investigated the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. This research provides insights into the potential use of these compounds in cancer research and treatment (Stolarczyk et al., 2018).
Properties
IUPAC Name |
4-chloro-2-phenylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZQDABCMAQWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356474 | |
Record name | 4-chloro-2-phenylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343349-20-2 | |
Record name | 4-chloro-2-phenylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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